Eltoprazine Dihydrochloride: A Comprehensive Technical Guide
Eltoprazine Dihydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltoprazine (B1671187), a phenylpiperazine derivative, is a serotonergic agent with a complex pharmacological profile, primarily characterized by its interaction with serotonin (B10506) (5-HT) receptor subtypes. It has been investigated for its therapeutic potential in managing aggression and, more recently, for the treatment of L-DOPA-induced dyskinesia in Parkinson's disease. This technical guide provides an in-depth overview of the chemical and pharmacological properties of Eltoprazine dihydrochloride (B599025), including its receptor binding affinity, functional activity, and effects in preclinical models. Detailed methodologies for key experimental assays are described, and signaling pathways are visualized to support further research and development.
Chemical Properties
Eltoprazine dihydrochloride is the hydrochloride salt of Eltoprazine. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine dihydrochloride |
| Synonyms | DU-28,853 |
| CAS Number | 143485-51-2 |
| Molecular Formula | C₁₂H₁₆N₂O₂ · 2HCl |
| Molecular Weight | 293.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 257 °C (decomposes)[1] |
| Solubility | Water: ≥ 100 mg/mLDMSO: ≥ 31 mg/mL |
| Storage | Store at room temperature, protected from moisture. |
Pharmacological Profile
Eltoprazine exhibits a distinct binding profile, primarily targeting serotonin receptors. Its affinity for these receptors underlies its observed pharmacological effects.
Receptor Binding Affinity
Eltoprazine displays the highest affinity for serotonin 5-HT₁, 5-HT₁B, and 5-HT₂C receptors. The affinity for other neurotransmitter receptors is significantly lower, indicating a selective serotonergic profile.[1]
| Receptor Subtype | Kᵢ (nM) |
| 5-HT₁A | 40 |
| 5-HT₁B | 52 |
| 5-HT₂C | 81 |
Note: Ki values are indicative and may vary between studies and experimental conditions.
Functional Activity
Eltoprazine's functional activity is complex, acting as an agonist, partial agonist, or antagonist depending on the receptor subtype.
| Receptor Subtype | Functional Activity |
| 5-HT₁A | Agonist |
| 5-HT₁B | Partial Agonist |
| 5-HT₂C | Antagonist[2] |
Signaling Pathways
Eltoprazine's interaction with 5-HT receptors initiates downstream signaling cascades that modulate neuronal function.
5-HT₁A Receptor Signaling
As a 5-HT₁A receptor agonist, Eltoprazine activates Gαi/o-coupled proteins, leading to the inhibition of adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels, which in turn can modulate the activity of protein kinase A (PKA) and downstream transcription factors like the cAMP response element-binding protein (CREB).
5-HT₂C Receptor Signaling
As a 5-HT₂C receptor antagonist, Eltoprazine blocks the Gαq/11-coupled pathway. This prevents the activation of phospholipase C (PLC), which would otherwise lead to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of Eltoprazine for serotonin receptors.
Methodology:
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Membrane Preparation: Cell membranes expressing the human recombinant 5-HT receptor of interest are prepared by homogenization and centrifugation.
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Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 10 mM MgSO₄, and 0.5 mM EDTA, at pH 7.4.
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Incubation: Membranes are incubated in the assay buffer with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]GR125743 for 5-HT₁B, or [³H]mesulergine for 5-HT₂C) and a range of concentrations of Eltoprazine dihydrochloride.
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Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
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Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
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Data Analysis: The concentration of Eltoprazine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Resident-Intruder Test for Anti-Aggressive Effects
This behavioral model is used to assess the "serenic" or anti-aggressive properties of Eltoprazine.
Methodology:
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Animal Model: Male rats are individually housed (residents).
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Procedure: An unfamiliar male rat (intruder) is introduced into the home cage of the resident.
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Drug Administration: Eltoprazine dihydrochloride or vehicle is administered to the resident rat, typically orally, 60 minutes before the test.[3]
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Behavioral Scoring: The social interaction is recorded for a set duration (e.g., 10 minutes), and specific aggressive behaviors (e.g., lateral threat, attack, chasing) and non-aggressive social behaviors (e.g., social exploration) are scored.[3][4]
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Data Analysis: The frequency and duration of aggressive behaviors are compared between the Eltoprazine-treated and vehicle-treated groups.
In Vivo Pharmacology
Anti-Aggressive Effects
In the resident-intruder model, Eltoprazine has been shown to dose-dependently reduce aggressive behavior in resident rats without causing sedation or impairing motor activity.[3][5] This specific anti-aggressive profile is a hallmark of its "serenic" classification.
Effects on L-DOPA-Induced Dyskinesia (LID)
In preclinical models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat and the MPTP-treated macaque, Eltoprazine has demonstrated efficacy in reducing L-DOPA-induced dyskinesias.[6] This effect is thought to be mediated by its action on 5-HT₁A and 5-HT₁B receptors, which modulates the release of dopamine (B1211576) from serotonergic terminals.[6]
Pharmacokinetics and Metabolism
Following oral administration in healthy male subjects, Eltoprazine is well-absorbed, with peak plasma concentrations reached within 1 to 4 hours. The plasma elimination half-life is approximately 6.5 to 9.8 hours.[1] The metabolism of Eltoprazine involves the formation of sulfate (B86663) and glucuronide conjugates. Unchanged drug is excreted in the urine in significant amounts in humans.
Safety and Toxicology
A comprehensive safety and toxicology profile for Eltoprazine dihydrochloride would require further investigation, including but not limited to, assessment of its potential for hERG channel inhibition and interactions with cytochrome P450 enzymes.
Conclusion
Eltoprazine dihydrochloride is a selective serotonergic agent with a well-defined in vitro pharmacological profile. Its agonist activity at 5-HT₁A receptors and partial agonist activity at 5-HT₁B receptors, coupled with its antagonist activity at 5-HT₂C receptors, contribute to its unique behavioral effects. Preclinical studies have demonstrated its potential as an anti-aggressive agent and for the management of L-DOPA-induced dyskinesia. This technical guide provides a foundational understanding of the chemical and pharmacological properties of Eltoprazine dihydrochloride to support ongoing and future research in neuroscience and drug development.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive review of the primary literature. Researchers should consult original research articles for detailed experimental procedures and data.
References
- 1. The 5-HT1A/1B-receptor agonist eltoprazine increases both catecholamine release in the prefrontal cortex and dopamine release in the nucleus accumbens and decreases motivation for reward and "waiting" impulsivity, but increases "stopping" impulsivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Chronic treatment with eltoprazine does not lead to tolerance in its anti-aggressive action, in contrast to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of dorsal raphe administration of eltoprazine, TFMPP and 8-OH-DPAT on resident intruder aggression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the antidyskinetic effect of eltoprazine in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
